“Methyl 2-amino-3-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a brain-penetrable protoalkaloid from the seed of the plant Nigella damascena .
The molecular weight of “Methyl 2-amino-3-methoxybenzoate” is 181.19 . The compound is solid at 20 degrees Celsius .
“Methyl 2-amino-3-methoxybenzoate” is a solid at 20 degrees Celsius . It has a melting point of 46.0 to 50.0 °C and a boiling point of 117 °C/2 mmHg .
Methyl 2-amino-3-methoxybenzoate, also known as Methyl-2-amino-3-methoxybenzoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. This compound is classified as an amino benzoate derivative and exhibits significant pharmacological properties, making it of interest in medicinal chemistry.
Methyl 2-amino-3-methoxybenzoate is derived from the natural protoalkaloid found in various plant species. It belongs to the class of compounds known as benzoic acid derivatives, specifically categorized under amino acids due to the presence of an amino group. Its chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with an amino group (-NH₂) at the 2-position relative to the carboxylate function.
The synthesis of Methyl 2-amino-3-methoxybenzoate can be achieved through several methods, including:
These methods ensure a relatively high yield and purity of the final product, with reported yields ranging from 63% to 68% for various synthetic routes .
The molecular structure of Methyl 2-amino-3-methoxybenzoate can be represented as follows:
The compound's structure features a benzene ring substituted at the meta position with both an amino group and a methoxy group, contributing to its unique chemical properties.
Methyl 2-amino-3-methoxybenzoate can participate in various chemical reactions:
These reactions highlight its versatility in organic synthesis and medicinal chemistry applications.
The mechanism of action for Methyl 2-amino-3-methoxybenzoate has been explored in preclinical studies, particularly concerning its potential use as an atypical antipsychotic. It appears to interact with dopamine receptors in the central nervous system, exhibiting antidopaminergic activity. This interaction may provide therapeutic effects in conditions such as schizophrenia by modulating dopaminergic transmission .
Research indicates that Methyl 2-amino-3-methoxybenzoate can cross the blood-brain barrier effectively due to its small molecular weight and lipophilicity, thus facilitating its action within the central nervous system .
These properties make Methyl 2-amino-3-methoxybenzoate suitable for various applications in scientific research.
Methyl 2-amino-3-methoxybenzoate has several scientific uses:
Protoalkaloids represent a pharmacologically significant class of natural nitrogen-containing compounds that bridge the gap between simple biological amines and complex alkaloids. Unlike true alkaloids, protoalkaloids are biosynthesized without amino acid precursors, often exhibiting simpler structures yet retaining substantial bioactivity. Historically, plant-derived protoalkaloids have served as foundational scaffolds for psychotropic drug development, exemplified by the isolation of compounds like mescaline from peyote cactus and hordenine from barley. These molecules have provided critical insights into structure-activity relationships governing neurotransmitter interactions. Methyl 2-amino-3-methoxybenzoate (MAM, also termed daopine or DAO), isolated from the seeds of Nigella damascena (Ranunculaceae family), emerges within this tradition as a structurally unique protoalkaloid characterized by an anthranilic acid backbone. Initial interest stemmed from its antiviral properties, but recent research has pivoted toward its neuropsychopharmacological potential, positioning it within a growing trend to re-evaluate natural products for complex psychiatric disorders like schizophrenia [2] [4].
Table 1: Key Protoalkaloids in Neuropsychopharmacology
Compound | Natural Source | Core Structure | Historical/Therapeutic Significance |
---|---|---|---|
MAM (Daopine) | Nigella damascena | Methoxy-substituted anthranilate | Novel antipsychotic/procognitive candidate |
Mescaline | Lophophora williamsii | Phenethylamine | Psychedelic; Studied for psychosis modeling |
Hordenine | Hordeum vulgare (Barley) | Phenethylamine | Mild stimulant; MAO interaction |
Colletine | Colletia species | Simple phenethylamine | Early model for neurotransmitter analog design |
The development of MAM as a potential antipsychotic candidate stems from converging pharmacological needs and unique mechanistic attributes. First-generation (typical) antipsychotics (e.g., haloperidol), while effective against positive symptoms of schizophrenia (hallucinations, delusions), exhibit high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia due to potent dopamine D₂ receptor antagonism. Second-generation (atypical) antipsychotics (e.g., clozapine, risperidone) mitigate EPS risk through serotonin 5-HT₂A/D₂ receptor dual antagonism but introduce metabolic disruptions—significant weight gain, hyperglycemia, and dyslipidemia. These adverse effects compromise long-term adherence and patient health [2] [4].
MAM presents a distinct profile. Preclinical studies demonstrate its ability to cross the blood-brain barrier efficiently—a critical attribute for central nervous system drug efficacy—owing to its low molecular weight (<400 Da) and lipophilicity. Crucially, MAM administration (5–20 mg/kg) in rodent models reverses dopamine-mediated behaviors without inducing catalepsy (a preclinical marker of EPS risk) or metabolic side effects. Specifically, it significantly reduces apomorphine (D₂/D₁ agonist)-induced gnawing stereotypy in APO-SUS rats and climbing behavior in mice, predictive of antipsychotic activity. Furthermore, 28-day subchronic treatment revealed no weight gain, hyperglycemia, hepatotoxicity, or nephrotoxicity, distinguishing it from current atypicals [2] [4] [5]. Mechanistically, MAM modulates neuronal activation, evidenced by its suppression of apomorphine-induced c-Fos and NPAS4 mRNA expression in the nucleus accumbens and dorsolateral striatum—regions implicated in psychosis and habit formation [4].
Table 2: Preclinical Comparison of MAM with Standard Antipsychotics in Dopamine-Mediated Behaviors
Treatment | Reduction in Apomorphine-Induced Gnawing (%) | Suppression of Climbing Behavior (Mice) | Catalepsy Induction | Metabolic Dysregulation |
---|---|---|---|---|
MAM | >60% at 10 mg/kg | Significant inhibition | Absent | Absent |
Haloperidol | >80% | Strong inhibition | Present | Low risk |
Clozapine | ~70% | Moderate inhibition | Absent | High risk (Weight gain, hyperlipidemia) |
Olanzapine | ~75% | Moderate inhibition | Absent | High risk |
Schizophrenia's multifaceted pathophysiology involves complex interactions between dopaminergic hyperactivity (contributing to positive symptoms), glutamatergic hypofunction (linked to negative and cognitive symptoms), and downstream neuroinflammatory/oxidative processes. While dopamine D₂ antagonists alleviate psychosis, they fail to address core deficits: negative symptoms (anhedonia, social withdrawal) and cognitive dysfunction (impaired executive function, attentional flexibility). These domains critically determine functional outcomes and quality of life. Cognitive deficits affect ~75% of patients, persisting even after psychosis remission and largely resisting current pharmacotherapy [4] [6].
The NMDA receptor (NMDAR) hypofunction hypothesis provides a compelling framework for these treatment gaps. NMDAR antagonists like phencyclidine (PCP) replicate schizophrenia's positive, negative, and cognitive symptoms in humans and disrupt prepulse inhibition (PPI)—a measure of sensorimotor gating—in rodents. Crucially, MAM demonstrates efficacy across these domains. It reverses PCP- and DOI (5-HT₂A agonist)-induced PPI deficits in rats, indicating potential against positive symptoms. Moreover, it counteracts kynurenine-induced attentional inflexibility in operant set-shifting tasks—a rodent analog of executive dysfunction. This procognitive effect involves modulation of the dorsal striatal anthranilic acid pathway. MAM metabolizes into methylated derivatives of 3-hydroxyanthranilic acid (3-OHAA)—an endogenous astrocytic metabolite critical for cognition. These metabolites (DAO-1, DAO-2, DAO-3) exhibit multitarget actions: reducing neuroinflammation, lipid peroxidation, amyloid-β aggregation, and oxidative stress, positioning MAM as a broad-spectrum neuroprotective agent relevant to schizophrenia and beyond (e.g., Alzheimer’s disease) [1] [3] [6].
The glycine modulatory site (GMS) on NMDARs represents a key therapeutic target. Enhancing NMDAR function via GMS co-agonists (e.g., D-serine) or glycine transporter-1 (GlyT1) inhibitors shows clinical promise for cognitive/negative symptoms. While MAM isn't a direct GMS modulator, its metabolites' influence on kynurenine pathway dynamics—which generates both neuroprotective (anthranilic acid, 3-OHAA) and neurotoxic (quinolinic acid) metabolites—may indirectly support NMDAR function and synaptic plasticity, addressing a fundamental unmet need in schizophrenia therapeutics [6].
Table 3: Key Pathophysiological Targets in Schizophrenia and MAM's Investigated Mechanisms
Symptom Domain | Neurobiological Substrate | MAM's Demonstrated Action |
---|---|---|
Positive Symptoms | Hyperdopaminergia (Mesolimbic) | ↓ Apomorphine-induced stereotypy; Blocks DOI/PCP-induced PPI deficits |
Cognitive Deficits | NMDAR hypofunction (Cortex/Striatum) | ↑ Attentional flexibility; ↓ Kynurenine-induced set-shift deficits; Generates 3-OHAA metabolites |
Neurodegeneration | Oxidative stress/Neuroinflammation | Metabolites (DAO-2/DAO-3) ↓ lipid peroxidation, Aβ aggregation, inflammation |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0